molecular formula C16H23NO2 B14378862 3-(Cyclohexylmethoxy)-N-ethylbenzamide CAS No. 89430-77-3

3-(Cyclohexylmethoxy)-N-ethylbenzamide

Cat. No.: B14378862
CAS No.: 89430-77-3
M. Wt: 261.36 g/mol
InChI Key: XKDKOHGWJXPYTK-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethoxy)-N-ethylbenzamide is an organic compound that features a benzamide core substituted with a cyclohexylmethoxy group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethoxy)-N-ethylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the ether formation and amidation steps to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethoxy)-N-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Formation of cyclohexylmethoxybenzoic acid or cyclohexylmethoxybenzaldehyde.

    Reduction: Formation of 3-(Cyclohexylmethoxy)-N-ethylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-(Cyclohexylmethoxy)-N-ethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action

Properties

CAS No.

89430-77-3

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

3-(cyclohexylmethoxy)-N-ethylbenzamide

InChI

InChI=1S/C16H23NO2/c1-2-17-16(18)14-9-6-10-15(11-14)19-12-13-7-4-3-5-8-13/h6,9-11,13H,2-5,7-8,12H2,1H3,(H,17,18)

InChI Key

XKDKOHGWJXPYTK-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)OCC2CCCCC2

Origin of Product

United States

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